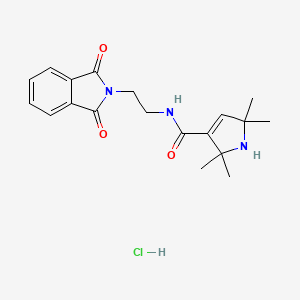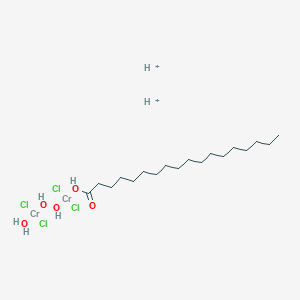
Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- involves multiple steps, including the introduction of the chloro, ethoxy, and phenoxy groups onto the benzene ring. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct placement of these groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a compound with additional oxygen-containing groups, while substitution could introduce new functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with specific interactions with biological targets.
Medicine: Research could explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- exerts its effects involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzene derivatives with different functional groups, such as:
- Benzene, 1-chloro-4-methoxy-
- Benzene, 1-fluoro-2-phenoxy-
Uniqueness
What sets Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- apart is its unique combination of functional groups, which can confer specific chemical and biological properties not found in other similar compounds.
Propriétés
| 83493-35-0 | |
Formule moléculaire |
C25H26ClFO2S |
Poids moléculaire |
445.0 g/mol |
Nom IUPAC |
2-chloro-1-ethoxy-4-[1-[(4-fluoro-3-phenoxyphenyl)methylsulfanyl]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C25H26ClFO2S/c1-4-28-23-13-11-19(15-21(23)26)25(2,3)17-30-16-18-10-12-22(27)24(14-18)29-20-8-6-5-7-9-20/h5-15H,4,16-17H2,1-3H3 |
Clé InChI |
PDWQXDQMQNPRGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C)(C)CSCC2=CC(=C(C=C2)F)OC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





